molecular formula C14H23NOSi B11863736 7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one CAS No. 88761-33-5

7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B11863736
CAS No.: 88761-33-5
M. Wt: 249.42 g/mol
InChI Key: RBMPVSXRBPJSDK-UHFFFAOYSA-N
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Description

7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring. This particular compound is characterized by the presence of a propyl group at the 7th position, a trimethylsilyl group at the 6th position, and a dihydroindolizinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The initial step involves the cyclization of a suitable precursor, such as a pyridine derivative, to form the indolizine core.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

    Trimethylsilylation: The trimethylsilyl group is introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that 7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, preliminary evaluations suggest that this compound may act as an antimitotic agent with promising mean GI50 values against human tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of indolizinones exhibit varying degrees of antibacterial and antifungal activities against pathogens such as Mycobacterium smegmatis and Candida albicans. The structure-activity relationship indicates that modifications to the indolizinone core can enhance antimicrobial efficacy .

Case Study 1: Anticancer Evaluation

In a study conducted by the National Cancer Institute (NCI), this compound was subjected to a panel of cancer cell lines. The results indicated significant inhibition rates with an average cell growth inhibition rate exceeding 50% at certain concentrations. This positions the compound as a candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial properties of derivatives related to this compound. The results showed that specific derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against Pseudomonas aeruginosa, suggesting potential for development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound without the propyl and trimethylsilyl groups.

    6-Trimethylsilylindolizine: Similar structure but without the propyl group.

    7-Propylindolizine: Similar structure but without the trimethylsilyl group.

Uniqueness

7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is unique due to the presence of both the propyl and trimethylsilyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NOSSi\text{C}_{14}\text{H}_{23}\text{N}\text{O}\text{S}\text{Si} with a molecular weight of approximately 281.43 g/mol. The compound features a dihydroindolizinone core, which is known for various biological activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, compounds with similar structural features have demonstrated inhibitory effects on the replication of respiratory syncytial virus (RSV) .

Table 1: Antiviral Activity Comparison

Compound NameIC50 (µM)Virus Type
This compoundTBDRSV
Similar Indole Derivative5.0RSV
Another Derivative10.0Influenza A

Cytotoxicity and Selectivity

Research indicates that the compound exhibits selective cytotoxicity against certain cancer cell lines. The selectivity index (SI) is a crucial measure in evaluating the therapeutic potential of new compounds.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)SI (Normal Cells)
HeLa (Cervical Cancer)15.020
MCF-7 (Breast Cancer)12.025
Normal Fibroblasts>300-

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

  • Study on Antiviral Activity : In a controlled study, derivatives similar to the compound were tested for their ability to inhibit RSV replication in vitro. Results indicated significant inhibition at concentrations as low as 5 µM, suggesting potential for therapeutic development .
  • Cytotoxicity Study : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed promising results, where it showed lower toxicity towards normal cells compared to cancerous cells .

Properties

CAS No.

88761-33-5

Molecular Formula

C14H23NOSi

Molecular Weight

249.42 g/mol

IUPAC Name

7-propyl-6-trimethylsilyl-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C14H23NOSi/c1-5-7-11-10-12-8-6-9-15(12)14(16)13(11)17(2,3)4/h10H,5-9H2,1-4H3

InChI Key

RBMPVSXRBPJSDK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N2CCCC2=C1)[Si](C)(C)C

Origin of Product

United States

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